Cas no 462067-03-4 (6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine)

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic organic compound featuring a fused pyrazoloquinoline core with dimethyl and amine functional groups. Its structural framework lends itself to applications in medicinal chemistry and materials science, particularly as a building block for synthesizing biologically active molecules. The compound's rigid polycyclic system and electron-rich nitrogen atoms enhance its potential as a ligand or intermediate in catalytic and pharmaceutical research. Its well-defined molecular architecture allows for precise modifications, making it valuable in the development of novel therapeutic agents or functional materials. The dimethyl substitution may influence solubility and stability, broadening its utility in synthetic applications.
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine structure
462067-03-4 structure
Product name:6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
CAS No:462067-03-4
MF:C12H12N4
MW:212.25048160553
CID:3148028
PubChem ID:1133285

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
    • cid_1133285
    • CHEBI:121786
    • MLS000557157
    • CHEMBL1613444
    • AKOS000300429
    • 462067-03-4
    • SMR000172502
    • SR-01000329923
    • BDBM41077
    • SR-01000329923-1
    • Q27210356
    • 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine
    • (6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-yl)amine
    • SCHEMBL25366182
    • HMS2416E14
    • 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
    • Oprea1_654991
    • NAA02868
    • MDL: MFCD02590122
    • Inchi: InChI=1S/C12H12N4/c1-6-3-8-5-9-11(13)15-16-12(9)14-10(8)4-7(6)2/h3-5H,1-2H3,(H3,13,14,15,16)
    • InChI Key: XSYYLQJMAAYYFC-UHFFFAOYSA-N
    • SMILES: CC1=CC2=CC3=C(N)NN=C3N=C2C=C1C

Computed Properties

  • Exact Mass: 212.106196400g/mol
  • Monoisotopic Mass: 212.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.6Ų
  • XLogP3: 2.5

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11121254-5g
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
462067-03-4 97%
5g
$874 2024-07-17

Additional information on 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Introduction to 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS No. 462067-03-4)

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS No. 462067-03-4) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

The chemical structure of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is characterized by a pyrazoloquinoline core with two methyl groups at the 6 and 7 positions and an amine group at the 3 position. This specific arrangement of functional groups contributes to its unique pharmacological profile. The pyrazoloquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable starting point for drug discovery efforts.

The synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has been reported using several methodologies. One common approach involves the condensation of 2-aminoanthraquinone with dimethylacetylene dicarboxylate (DMAD) followed by cyclization and reduction steps. Another method involves the reaction of 2-aminoanthraquinone with dimethyl acetylene dicarboxylate in the presence of a palladium catalyst. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.

In terms of biological activities, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has shown promising results in various preclinical studies. One notable area of research is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Recent research has also explored the anti-inflammatory properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anticancer and anti-inflammatory activities, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has also been investigated for its antiviral properties. Preliminary studies have indicated that this compound can inhibit the replication of certain viruses, including influenza A virus and hepatitis C virus (HCV). The exact mechanism by which it exerts its antiviral effects is still under investigation but may involve interference with viral entry or replication processes.

The pharmacokinetic properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine are also an important consideration for its potential therapeutic applications. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. These characteristics make it a promising candidate for further development as an orally administered drug.

In conclusion, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS No. 462067-03-4) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data becomes available, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm